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Compound of Interest

Compound Name: PX-866-170H

Cat. No.: B593762

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor activity of PX-866-170H, the
active metabolite of the pan-PI3K inhibitor sonolisib (PX-866), with other relevant PI3K
inhibitors. The data presented is compiled from preclinical studies to support independent
validation of its therapeutic potential.

Introduction to PX-866-170H and the PI3K Pathway

The Phosphoinositide 3-kinase (P13K) signaling pathway is a critical regulator of cell growth,
proliferation, survival, and metabolism. Its dysregulation is a frequent event in a wide range of
human cancers, making it a key target for therapeutic intervention. Sonolisib (PX-866) is a
semi-synthetic, irreversible pan-PI3K inhibitor derived from wortmannin.[1][2] Following
administration, PX-866 undergoes metabolism to its active form, PX-866-170H, which exerts
the primary therapeutic effect by inhibiting the PI3K/Akt/mTOR signaling cascade.[3][4][5] This
guide focuses on the antitumor activity of this active metabolite and compares it with its parent
compound and other notable PI3K inhibitors.

Comparative Analysis of In Vitro Potency

The antitumor efficacy of PI3K inhibitors is initially determined by their potency in inhibiting the
enzymatic activity of PI3K isoforms and the growth of cancer cell lines. The following tables
summarize the half-maximal inhibitory concentrations (IC50) for PX-866, its metabolites, and
other well-characterized pan-PI3K inhibitors.
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Table 1: Biochemical Potency Against PI3K Isoforms

o PI3Ka (IC50, PI3Kp (IC50, PI3Ky (IC50, PI3Kd (IC50,

Inhibitor

nM) nM) nM) nM)
PX-866

0.1-5 >300 2.9 2.9-9
(Sonolisib)
Wortmannin 1.2 - - -
Buparlisib

52 166 116 262
(BKM120)
Pictilisib (GDC-

33 75 3

0941)
Pilaralisib

39 383 23 36
(XL147)
CH5132799 14 - - -

Data compiled from multiple sources.[2][6][7][8][9][10][11][12]

Table 2: Cellular Activity in Cancer Cell Lines

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2613546/
https://aacrjournals.org/mct/article/6/9/2505/235269/The-phosphatidylinositol-3-kinase-inhibitor-PX-866
https://www.researchgate.net/figure/Biochemical-IC-50-values-for-the-PI3K-inhibitors-against-class-I-PI3K-enzymes-and-mTOR_tbl1_316818498
https://aacrjournals.org/mct/article/13/5/1021/91854/Picking-the-Point-of-Inhibition-A-Comparative
https://www.benchchem.com/pdf/A_Comparative_Guide_to_Pan_PI3K_Inhibitors_for_Researchers.pdf
https://www.mdpi.com/1422-0067/22/7/3464
https://pmc.ncbi.nlm.nih.gov/articles/PMC7885152/
https://www.researchgate.net/publication/317488226_Recent_advances_in_the_use_of_PI3K_inhibitors_for_glioblastoma_multiforme_Current_preclinical_and_clinical_development
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b593762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Inhibitor Cell Line Assay Cellular IC50
PX-866 (Sonolisib) HT-29 (Colon) p-Akt Inhibition 20 nM
o Jurkat (T-cell o
PX-866 (Sonolisib) ) Cell Viability (MTT) ~1-2 uM
leukemia)
o Loucy (T-cell o
PX-866 (Sonolisib) i Cell Viability (MTT) ~1-2 uM
leukemia)

Jurkat (T-cell

Buparlisib (BKM120) ) Cell Viability (MTT) ~1-2 uyM
leukemia)
o Loucy (T-cell o
Buparlisib (BKM120) ) Cell Viability (MTT) ~1-2 uM
leukemia)
o U-87 MG o
Pictilisib (GDC-0941) ] Cell Viability ~0.95 uM
(Glioblastoma)
U-87 MG o
ZSTKA474 Cell Viability ~7.0 uM

(Glioblastoma)

Data compiled from multiple sources.[3][4][5][12][13]

In Vivo Antitumor Activity

The ultimate validation of an anticancer agent lies in its efficacy in preclinical in vivo models.
The following table summarizes the antitumor activity of PX-866 in human tumor xenograft
models.

Table 3: In Vivo Efficacy in Xenograft Models
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Inhibitor Cancer Type Model Key Findings
o Ovarian Cancer Subcutaneous Log cell kill up to 1.2.
PX-866 (Sonolisib)
(OvCar-3) Xenograft [3B1141[5]
Log cell kill up to 1.2.
o Subcutaneous Increased antitumor
PX-866 (Sonolisib) Lung Cancer (A-549) o ) )
Xenograft activity of cisplatin.[3]
[41[5]
84% decrease in
o ] Subcutaneous
PX-866 (Sonolisib) Glioblastoma (U87) mean tumor volume.
Xenograft

[1]

PX-866 (Sonolisib)

Glioblastoma (U87)

Intracranial Xenograft

Significant increase in
median survival time
(39 days vs. 32 days
for control).[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used for validation, the following

diagrams illustrate the targeted signaling pathway and a general experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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